molecular formula C22H21ClN10 B10836850 2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B10836850
M. Wt: 460.9 g/mol
InChI Key: UGYSMTLFOSQOTN-UHFFFAOYSA-N
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Description

The compound “US8940736, 23” is a small molecular drug known for its role as an inhibitor of protein kinases. This compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases where protein kinases play a crucial role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8940736, 23” involves multiple steps, including the formation of heterocyclic compounds containing nitrogen atoms. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production of “US8940736, 23” involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

“US8940736, 23” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of “US8940736, 23” with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

“US8940736, 23” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study protein kinase inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of protein kinases in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where protein kinases are involved in disease progression.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinases.

Mechanism of Action

The mechanism of action of “US8940736, 23” involves the inhibition of protein kinases by binding to the active site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that are essential for cell growth and proliferation. The compound specifically targets casein kinase II alpha prime, which plays a critical role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “US8940736, 23” include other protein kinase inhibitors such as:

Uniqueness

“US8940736, 23” stands out due to its high specificity and potency in inhibiting casein kinase II alpha prime. This specificity makes it a valuable tool in research and potential therapeutic applications, as it can selectively target pathways involved in disease without affecting other cellular processes .

Properties

Molecular Formula

C22H21ClN10

Molecular Weight

460.9 g/mol

IUPAC Name

2-[2-chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C22H21ClN10/c1-31-9-22(10-31)11-32(12-22)17-5-13(6-24)4-16(18(17)23)28-21-29-19(27-14-2-3-14)20-26-8-15(7-25)33(20)30-21/h4-5,8,14H,2-3,9-12H2,1H3,(H2,27,28,29,30)

InChI Key

UGYSMTLFOSQOTN-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CN(C2)C3=CC(=CC(=C3Cl)NC4=NN5C(=CN=C5C(=N4)NC6CC6)C#N)C#N

Origin of Product

United States

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